molecular formula C23H25BrN2O4S B298527 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B298527
M. Wt: 505.4 g/mol
InChI Key: CWWGYBUXWVAMMY-NZBFAAGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as BEMT, is a thiazolidinone derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is still not fully understood. However, it has been suggested that 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one may exert its biological effects by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have antimicrobial effects against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties, making it a versatile tool for studying various biological processes. However, one of the limitations of using 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for the study of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One area of interest is the development of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one as a diagnostic agent for Alzheimer's disease. Another potential direction is the development of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one as a therapeutic agent for various inflammatory and cancerous conditions. Additionally, further research is needed to fully elucidate the mechanism of action of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the reaction between 2-bromo-4-ethoxy-5-methoxybenzaldehyde and 4-methoxyaniline in the presence of propylamine and thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol.

Scientific Research Applications

5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease.

properties

Product Name

5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C23H25BrN2O4S

Molecular Weight

505.4 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25BrN2O4S/c1-5-11-26-22(27)21(31-23(26)25-16-7-9-17(28-3)10-8-16)13-15-12-19(29-4)20(30-6-2)14-18(15)24/h7-10,12-14H,5-6,11H2,1-4H3/b21-13-,25-23?

InChI Key

CWWGYBUXWVAMMY-NZBFAAGASA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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